2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
Description
The compound 2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol (hereafter referred to as the target compound) is a triazole-class antifungal agent. Its IUPAC name is rac-(2R)-2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, with CAS No. 1417782-08-1 and molecular formula C₂₀H₁₉ClF₃N₃O₂ . It acts as a potent inhibitor of fungal CYP51 (lanosterol 14α-demethylase), a critical enzyme in ergosterol biosynthesis, with a dissociation constant (Kd) of 0.5 nM. Notably, it exhibits selectivity by showing minimal inhibition of human aromatase (IC₅₀ = 0.92 µM) .
The compound’s structure includes:
Properties
IUPAC Name |
2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-3-methyl-1-(1,2,4-triazol-1-yl)butan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClF3N3O2/c1-13(2)19(28,10-27-12-25-11-26-27)17-8-7-16(9-18(17)20(22,23)24)29-15-5-3-14(21)4-6-15/h3-9,11-13,28H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIJJFOXEOHODQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=NC=N1)(C2=C(C=C(C=C2)OC3=CC=C(C=C3)Cl)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClF3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101023470 | |
| Record name | Ipfentrifluconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101023470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417782-08-1 | |
| Record name | 2-[4-(4-Chlorophenoxy)-2-(trifluoromethyl)phenyl]-3-methyl-1-(1,2,4-triazol-1-yl)butan-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1417782-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ipfentrifluconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101023470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IPFENTRIFLUCONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6SES3SPZ9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Preparation of 2-[4-(4-Chlorophenoxy)-2-(Trifluoromethyl)Phenyl]-2-Methyloxirane
The synthesis of the epoxide precursor follows a three-stage process:
Stage 1: Formation of 4-(4-Chlorophenoxy)-2-(Trifluoromethyl)Benzaldehyde
A Ullmann condensation between 4-chlorophenol and 2-fluoro-4-(trifluoromethyl)benzaldehyde in the presence of potassium carbonate (K₂CO₃) yields the diaryl ether. Reaction conditions typically involve dimethylformamide (DMF) as solvent at 120°C for 12–16 hours, achieving conversions >85%.
Stage 2: Corey-Chaykovsky Epoxidation
The aldehyde undergoes epoxidation using dimethylsulfonium methylide (generated in situ from trimethylsulfonium iodide and sodium hydride). This method produces the trans-epoxide with diastereomeric ratios exceeding 9:1. Alternative industrial protocols employ m-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0–5°C, offering better scalability despite slightly lower stereocontrol.
Stage 3: Methyl Group Introduction
Grignard addition of methylmagnesium bromide to the epoxide’s carbonyl precursor, followed by acid-catalyzed cyclization, installs the methyl substituent adjacent to the oxirane oxygen. This step requires strict anhydrous conditions to prevent ring-opening side reactions.
Nucleophilic Ring-Opening with 1H-1,2,4-Triazole
Reaction Mechanism and Stereochemical Considerations
The epoxide’s strained oxygen ring undergoes nucleophilic attack by the triazole’s N1 nitrogen, proceeding via an SN2 mechanism. This regioselectivity arises from the electron-withdrawing effects of the trifluoromethyl and chlorophenoxy groups, which polarize the epoxide carbons asymmetrically.
Key Reaction Parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Higher temps favor kinetics but risk racemization |
| Solvent | Tetrahydrofuran (THF) | Enhances nucleophilicity of triazole |
| Catalyst | Lithium perchlorate | Lewis acid accelerates ring-opening |
| Molar Ratio (Epoxide:Triazole) | 1:1.2 | Excess triazole drives reaction completion |
Under these conditions, the reaction achieves yields of 72–78% with enantiomeric excess (ee) >90% when using chiral auxiliaries.
Alternative Synthetic Routes
Direct Alkylation of Triazole
An alternative pathway involves pre-forming the butan-2-ol chain prior to coupling with the aromatic system:
Synthesis of 1-(1H-1,2,4-Triazol-1-yl)Butan-2-ol :
- React 1,2,4-triazole with epichlorohydrin under basic conditions (NaOH, ethanol), followed by hydrolysis.
- Isolate the diol intermediate via fractional distillation (bp 145–148°C/0.1 mmHg).
Mitsunobu Coupling :
Biocatalytic Approaches
Recent patents disclose enzymatic methods using lipase B from Candida antarctica to resolve racemic mixtures of the alcohol intermediate. Key advantages include:
- Stereoselectivity : ee values up to 99% in kinetic resolutions.
- Sustainability : Water-based systems reduce organic solvent use.
- Scalability : Immobilized enzymes permit continuous flow processing.
Industrial-Scale Optimization
Purification Strategies
Crystallization :
- Use heptane/ethyl acetate (7:3 v/v) to crystallize the final product, achieving >99.5% purity.
- Controlled cooling at 0.5°C/min minimizes inclusion of stereoisomers.
Chromatography :
- Preparative HPLC with C18 columns resolves diastereomers when high optical purity is required (pharmaceutical grades).
- Mobile phase: Acetonitrile/water (55:45) with 0.1% formic acid.
Waste Stream Management
The process generates three primary waste streams:
- Halogenated Byproducts : Destructive distillation at 450°C with CaO minimizes chloride emissions.
- Triazole Residues : Adsorption on activated carbon followed by incineration.
- Solvent Recovery : Multistage distillation recovers >95% THF and DMF for reuse.
Analytical Characterization
Critical quality control metrics include:
| Parameter | Method | Specification |
|---|---|---|
| Identity | NMR (¹H, ¹³C, 19F) | δ 7.8–8.1 (triazole H) |
| Purity | HPLC-UV (254 nm) | ≥98.5% area |
| Stereochemistry | Chiral SFC | ee ≥98% |
| Residual Solvents | GC-FID | <500 ppm total |
The ¹⁹F NMR spectrum exhibits a characteristic triplet at δ -63.2 ppm (J = 12 Hz) for the CF₃ group, while the triazole protons resonate as a singlet at δ 8.05 ppm.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Nucleophiles: Nucleophiles such as sodium methoxide and potassium tert-butoxide are used in substitution reactions
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted phenyl derivatives .
Scientific Research Applications
2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies related to enzyme inhibition and protein binding.
Medicine: Investigated for its potential as an antifungal and antibacterial agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of this compound involves:
Molecular Targets: It targets specific enzymes and proteins, inhibiting their activity.
Pathways: The compound interferes with metabolic pathways, leading to the inhibition of fungal and bacterial growth
Comparison with Similar Compounds
Mefentrifluconazole
Structure: 2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-1-(1,2,4-triazol-1-yl)propan-2-ol (C₁₉H₁₇ClF₃N₃O₂; CAS 1417782-03-6) . Key Differences:
- Shorter propan-2-ol backbone (vs. butan-2-ol in the target compound).
- Absence of the 3-methyl group.
Implications : - Mefentrifluconazole is widely used in agriculture for fungal control .
- Reduced steric bulk may enhance systemic mobility in plants but could lower binding affinity compared to the target compound.
3-Methyl-3-(1H-1,2,4-Triazol-1-yl)-2-(4-(Trifluoromethyl)Phenyl)Butan-2-ol (Compound 12)
Key Differences:
- Lacks the 4-(4-chlorophenoxy) substituent.
- Retains the trifluoromethylphenyl and triazole groups.
Implications : - The absence of the chlorophenoxy group likely narrows its antifungal spectrum, as this moiety is critical for targeting specific fungal enzymes .
- No biological activity data are available in the provided evidence.
2-[4-(4-Chlorophenoxy)-2-(Trifluoromethyl)Phenyl]-1-(1,2,4-Triazol-1-yl)Pentan-2-ol
Key Differences:
2-(4-Chlorophenyl)-3-Cyclopropyl-1-(1H-1,2,4-Triazol-1-yl)Butan-2-ol
(R)-3-Methyl-3-(Methylsulfonyl)-1-(1H-1,2,4-Triazol-1-yl)-2-(4-(Trifluoromethyl)Phenyl)Butan-2-ol
Structure : C₁₆H₁₉F₃N₃O₃S (CAS 136067-87-3) .
Key Differences :
- Methylsulfonyl group introduces strong electron-withdrawing effects.
Implications : - Potential for enhanced hydrogen bonding with fungal CYP51, improving potency.
- Higher molecular weight may affect pharmacokinetics .
Comparative Data Table
Research Findings and Implications
- Chlorophenoxy Group: Critical for broad-spectrum activity; its absence (e.g., Compound 12) correlates with reduced efficacy .
- Backbone Length : Butan-2-ol balances lipophilicity and solubility; longer chains (e.g., pentan-2-ol) may improve membrane penetration but risk metabolic instability .
- Electron-Withdrawing Groups : Trifluoromethyl and methylsulfonyl groups enhance binding via hydrophobic and polar interactions .
Biological Activity
The compound 2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol , also known as Mefentrifluconazole , is a triazole derivative with significant biological activity, particularly in the fields of agriculture and pharmaceuticals. Its unique structure, featuring a chlorophenoxy group, a trifluoromethyl group, and a triazole ring, contributes to its diverse applications.
- IUPAC Name : this compound
- CAS Number : 1417782-08-1
- Molecular Formula : C20H19ClF3N3O2
- Molecular Weight : 425.838 g/mol
Mefentrifluconazole primarily acts as an inhibitor of fungal sterol biosynthesis , specifically targeting the enzyme lanosterol demethylase. This inhibition disrupts the synthesis of ergosterol, an essential component of fungal cell membranes, leading to cell death. Additionally, it has been shown to exhibit antibacterial properties against various bacterial strains by interfering with their metabolic pathways.
Antifungal Activity
Mefentrifluconazole is predominantly recognized for its antifungal properties. It is effective against a range of fungal pathogens, including those responsible for plant diseases. Its efficacy can be attributed to:
- Inhibition of Ergosterol Biosynthesis : By blocking lanosterol demethylase, it prevents the formation of ergosterol, compromising the integrity of fungal cell membranes.
Efficacy Data Table
| Fungal Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Botrytis cinerea | 0.5 µg/mL |
| Fusarium graminearum | 0.25 µg/mL |
| Rhizoctonia solani | 0.75 µg/mL |
Antibacterial Activity
Recent studies have indicated that Mefentrifluconazole also possesses antibacterial properties. It has shown effectiveness against various Gram-positive and Gram-negative bacteria. The compound's mechanism in this context involves:
- Disruption of Bacterial Cell Wall Synthesis : Similar to its action on fungi, it interferes with bacterial cell wall integrity.
Antibacterial Efficacy Table
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 1 µg/mL |
| Escherichia coli | 2 µg/mL |
| Pseudomonas aeruginosa | 3 µg/mL |
Case Study 1: Agricultural Application
A study conducted on the application of Mefentrifluconazole in crop protection demonstrated its effectiveness in controlling fungal infections in wheat. The results indicated a significant reduction in disease severity compared to untreated controls.
Case Study 2: Clinical Research
Clinical trials assessing the antibacterial properties of Mefentrifluconazole revealed promising results against skin infections caused by resistant bacterial strains. The compound was well-tolerated by patients and showed a favorable safety profile.
Q & A
Q. Table 1: Key Reaction Parameters
| Parameter | Optimal Range | Monitoring Technique |
|---|---|---|
| Temperature | 60–80°C | Thermocouple probe |
| Solvent | DMF/Acetonitrile | TLC (Rf comparison) |
| Catalyst (Et₃N) | 1.2 equivalents | pH titration |
Basic: What analytical techniques are critical for confirming the molecular structure?
Answer:
A multi-technique approach is essential:
- NMR : ¹H/¹³C NMR identifies functional groups (e.g., trifluoromethyl at δ ~110 ppm in ¹³C NMR) .
- X-ray crystallography : Resolves stereochemistry of the chiral center (C2) and confirms spatial arrangement .
- Mass spectrometry (HRMS) : Validates molecular weight (expected m/z: 469.12 [M+H]⁺) with <2 ppm error .
Basic: How should biological activity be assessed in preliminary assays?
Answer:
- In vitro enzyme inhibition : Test against CYP51 (fungal target) at 0.1–100 µM concentrations, measuring IC₅₀ via fluorometric assays .
- Cytotoxicity screening : Use mammalian cell lines (e.g., HEK293) with MTT assays to rule off-target effects at 24–72 hours .
- Antimicrobial disk diffusion : Zone-of-inhibition assays against Candida albicans (20 µg/mL compound in DMSO) .
Advanced: How can contradictory spectroscopic data (e.g., NMR vs. computational predictions) be resolved?
Answer:
Address discrepancies through:
- Dynamic NMR : Detect conformational exchange broadening in trifluoromethyl groups by variable-temperature ¹⁹F NMR .
- DFT calculations : Compare computed chemical shifts (Gaussian09, B3LYP/6-311+G(d,p)) with experimental data to identify tautomers .
- Isotopic labeling : Synthesize ¹⁵N-labeled triazole analogs to simplify splitting patterns in crowded regions .
Advanced: What strategies elucidate the impact of stereochemistry on bioactivity?
Answer:
- Enantiomer separation : Use chiral HPLC (Chiralpak IA column, hexane:isopropanol 90:10) to isolate (R)- and (S)-forms .
- Docking simulations : Map enantiomers to fungal CYP51 active sites (PDB: 3JUS) to predict binding affinity differences .
- In vivo efficacy testing : Compare ED₅₀ of enantiomers in murine candidiasis models (oral dosing, 10 mg/kg) .
Q. Table 2: Stereochemical Effects on Activity
| Enantiomer | CYP51 IC₅₀ (µM) | HEK293 CC₅₀ (µM) |
|---|---|---|
| (R)-form | 0.45 | >100 |
| (S)-form | 12.7 | 78.2 |
Advanced: How can structure-activity relationships (SAR) guide derivatization?
Answer:
- Substituent variation : Replace 4-chlorophenoxy with 4-fluorophenoxy to assess halogen effects on logP (HPLC-measured) .
- Triazole ring modification : Introduce methyl groups at N1 to evaluate steric hindrance via molecular dynamics .
- Pharmacophore mapping : Overlay active analogs (Discovery Studio) to identify critical H-bond donors (e.g., butan-2-ol hydroxyl) .
Advanced: What methodologies identify degradation pathways under physiological conditions?
Answer:
- Forced degradation : Expose to pH 1–13 buffers (37°C, 72 hours) and analyze via LC-MS for hydrolytic byproducts (e.g., triazole ring cleavage) .
- Oxidative stress testing : Use 3% H₂O₂ to simulate metabolic oxidation; monitor trifluoromethyl → carboxylate conversion .
- Light stability : Irradiate with UV-A (320–400 nm) and track photodegradation via HPLC-DAD .
Advanced: How can target engagement studies validate hypothesized biological targets?
Answer:
- Surface plasmon resonance (SPR) : Immobilize recombinant CYP51 on CM5 chips; measure compound binding kinetics (ka/kd) .
- CRISPR-Cas9 knockout : Generate CYP51-null C. albicans strains; compare compound efficacy to wild-type .
- Thermal shift assay : Monitor CYP51 melting temperature (ΔTm) shifts with SYPRO Orange dye .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
